![molecular formula C21H20N4O3S B2538697 N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-08-8](/img/structure/B2538697.png)

N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

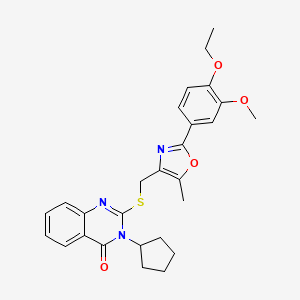

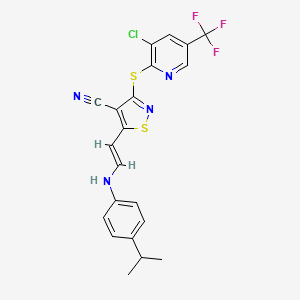

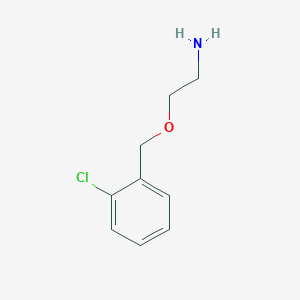

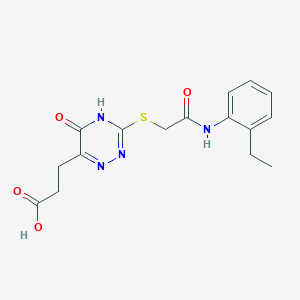

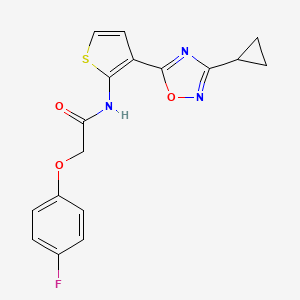

The synthesis of N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and related compounds involves multiple steps, starting from basic heterocyclic scaffolds. For instance, the synthesis of some 1,2,4-triazolo[1,5-a]pyridine derivatives was achieved by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine with chloromethyl derivatives, leading to various substituted sulfonamides and sulfinyl compounds . Another related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized using an oxidative ring closure of a hydrazine intermediate with sodium hypochlorite as the oxidant in ethanol, which is a green chemistry approach . Similarly, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives involved the preparation of β-ketosulfonamides, followed by a reaction with aromatic aldehydes and 3-amino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques. For example, the structures of the newly synthesized sulfonamides and sulfinyl derivatives were deduced based on spectral and analytical data . The structure of the triazolo[4,3-a]pyridine derivative was confirmed by extraction and purification through alumina, ensuring an analytically pure form . The elucidation of structures for organophosphorus compounds related to triazolo derivatives was achieved using elemental analysis, IR, 1H-NMR, and MS spectra .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their potential as intermediates for further chemical transformations. For instance, the triazolo[4,3-a]pyridine derivatives obtained from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines were further reacted to yield various substituted products . In another study, sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized, which displayed significant biological activities, indicating their reactivity in biological systems .

Physical and Chemical Properties Analysis

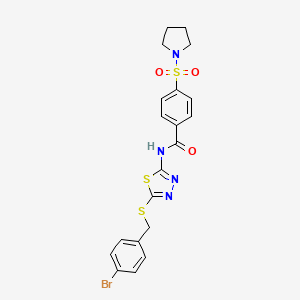

The physical and chemical properties of these compounds are closely related to their molecular structures and have implications for their biological activities. For example, the novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were characterized by NMR, IR, and elemental analyses, and some showed good antifungal and insecticidal activities . The antifungal activity of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives was also evaluated, with many compounds showing greater efficacy than fluconazole .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

The synthesis of pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, involves complex chemical processes where similar compounds might play a role. Understanding these processes is crucial for developing more efficient synthesis methods and identifying potential impurities that could impact drug safety and efficacy (Saini et al., 2019).

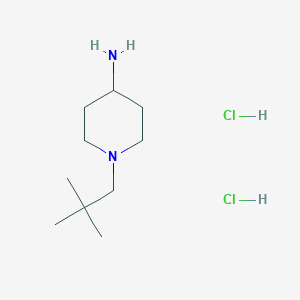

Sulfonamide Inhibitors

Sulfonamide compounds, including derivatives like "N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide", have been a significant class of synthetic bacteriostatic antibiotics. Their applications extend beyond antibacterial therapy to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on their therapeutic potential against various conditions, including cancer, glaucoma, inflammation, and microbial infections (Gulcin & Taslimi, 2018).

Antibacterial and Antitumor Applications

Research into 1,2,4-triazole-containing hybrids highlights their promising broad-spectrum antibacterial activity, including against drug-resistant strains of bacteria such as Staphylococcus aureus. These compounds, by inhibiting critical bacterial enzymes or pathways, offer new avenues for treating infections resistant to conventional antibiotics. Furthermore, their potential in cancer therapy is being explored, with studies indicating efficacy against various cancer cell lines (Li & Zhang, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the treatment of organic pollutants, including those related to similar sulfonamide compounds, uses enzymatic approaches with redox mediators. This method shows promise in degrading recalcitrant compounds in wastewater, highlighting the compound's potential role in environmental remediation technologies (Husain & Husain, 2007).

properties

IUPAC Name |

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-16-4-3-5-17(12-16)13-25(18-6-8-19(28-2)9-7-18)29(26,27)20-10-11-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJRKSWHZAXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)